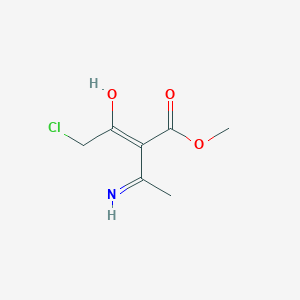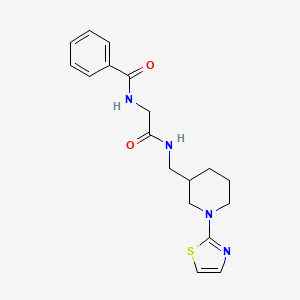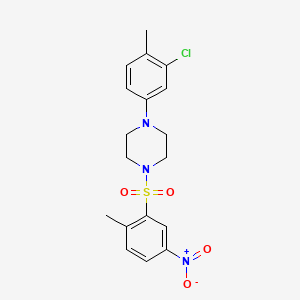
1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a chemical compound that belongs to the family of sulfonyl piperazine derivatives. It has been extensively researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves the binding of the compound to the active site of the target enzyme. The binding is typically reversible and involves the formation of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The binding of the compound to the enzyme results in the inhibition of its activity, leading to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine depend on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase has been linked to the treatment of glaucoma, as it reduces the production of aqueous humor in the eye. Inhibition of acetylcholinesterase has been linked to the treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. Inhibition of monoamine oxidase has been linked to the treatment of depression, as it increases the levels of neurotransmitters, such as serotonin and dopamine, in the brain.
Advantages and Limitations for Lab Experiments
1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity against various enzymes, which allows for the study of specific physiological processes. Another advantage is its easy synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the potential toxicity of the compound, which requires careful handling and disposal. Another limitation is the need for specialized equipment and expertise to carry out the experiments.
Future Directions
There are several future directions for the study of 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine. One direction is the development of new analogs with improved potency and selectivity against specific enzymes. Another direction is the study of the compound's potential applications in other fields, such as biochemistry and biotechnology. Additionally, the compound's potential as a therapeutic agent for various diseases, such as glaucoma, Alzheimer's disease, and depression, warrants further investigation. Finally, the compound's potential as a research tool for the study of physiological processes, such as enzyme kinetics and protein-protein interactions, should be explored.
Conclusion
In conclusion, 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a potent and selective inhibitor of various enzymes, with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its synthesis method is relatively easy, and its mechanism of action involves reversible binding to the active site of the target enzyme. The compound's advantages and limitations for lab experiments should be carefully considered, and its potential as a therapeutic agent and research tool warrants further investigation.
Synthesis Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves the reaction of 3-chloro-4-methylphenylamine with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of piperazine. The reaction is carried out in anhydrous conditions using a suitable solvent, such as dichloromethane or chloroform. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and monoamine oxidase. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, such as Alzheimer's disease, glaucoma, and depression.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13-3-5-15(11-17(13)19)20-7-9-21(10-8-20)27(25,26)18-12-16(22(23)24)6-4-14(18)2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGMKFUFHRDNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3Ar,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one](/img/structure/B2862545.png)
![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)
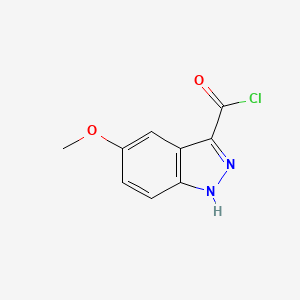
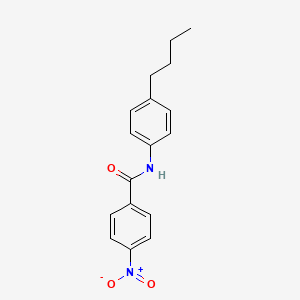
![4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B2862557.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)
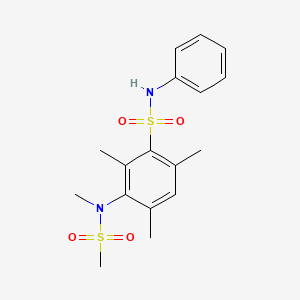
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)

![S-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate](/img/structure/B2862563.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862564.png)
